



# Application Note: HPLC Quantification of Tosufloxacin Tosylate Hydrate

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Compound of Interest		
Compound Name:	Tosufloxacin tosylate hydrate	
Cat. No.:	B1662200	Get Quote

#### Introduction

**Tosufloxacin tosylate hydrate** is a fluoroquinolone antibacterial agent effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2] Accurate quantification of this active pharmaceutical ingredient (API) is crucial for quality control and stability testing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **Tosufloxacin tosylate hydrate**.

#### **Chromatographic Conditions**

The separation and quantification are achieved using a reversed-phase HPLC method with UV detection. The method parameters are summarized in the table below.



Parameter	Condition
Column	ULTRON ES-OVM, 150 mm x 4.6 mm, 5 μm[3]
Mobile Phase	20 mM Potassium Dihydrogen Phosphate + 20 mM Dipotassium Hydrogen Phosphate (pH 7.0) / Acetonitrile (95:5, v/v)[3]
Flow Rate	1.0 mL/min[3]
Column Temperature	25°C[3]
Detection Wavelength	272 nm[3]
Injection Volume	10 μL
Diluent	Water/Acetonitrile (50:50, v/v)

#### **Experimental Protocols**

#### 1. Mobile Phase Preparation

To prepare the mobile phase, a 20 mM potassium dihydrogen phosphate and 20 mM dipotassium hydrogen phosphate buffer is made by dissolving the appropriate amounts of each salt in HPLC grade water to achieve a pH of 7.0.[3] The final mobile phase is prepared by mixing this buffer with acetonitrile in a 95:5 ratio.[3] The solution is then filtered through a 0.45 µm membrane filter and degassed prior to use.

#### 2. Standard Solution Preparation

A standard stock solution of **Tosufloxacin tosylate hydrate** is prepared by accurately weighing and dissolving the reference standard in the diluent to achieve a concentration of 100  $\mu$ g/mL. Working standard solutions are then prepared by diluting the stock solution with the diluent to the desired concentrations.

#### 3. Sample Solution Preparation

For the analysis of bulk drug substance, a sample solution is prepared by dissolving an accurately weighed amount of the substance in the diluent to obtain a theoretical concentration of 20 µg/mL. For pharmaceutical dosage forms (e.g., tablets), a representative number of units



are crushed into a fine powder. An amount of powder equivalent to a single dose is then dissolved in the diluent, sonicated to ensure complete dissolution, and diluted to a final concentration of 20  $\mu$ g/mL. The resulting solution is filtered through a 0.45  $\mu$ m syringe filter before injection.

#### System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are based on established guidelines.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for 6 replicate injections)

#### Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below.

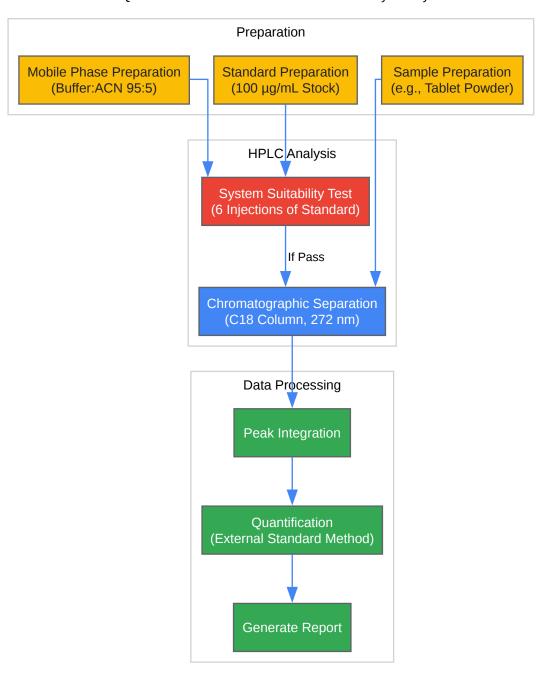
Validation Parameter	Result
Linearity (Concentration Range)	5 - 50 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	
- Repeatability (Intra-day)	< 2.0%
- Intermediate Precision (Inter-day)	< 2.0%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL



This method is demonstrated to be linear, accurate, and precise for the quantification of **Tosufloxacin tosylate hydrate**.

## **Diagrams**

HPLC Quantification Workflow for Tosufloxacin Tosylate Hydrate



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Caption: Experimental workflow for HPLC analysis.

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### References

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